molecular formula C16H16ClNOS B4068722 N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide

N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B4068722
M. Wt: 305.8 g/mol
InChI Key: AFADPCQUWSVPSJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide: is an organic compound that belongs to the class of amides It features a chlorophenyl group, a methylphenyl group, and a sulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 2-chlorobenzoyl chloride with 2-[(4-methylphenyl)sulfanyl]propanamide in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

  • May be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

    N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness:

  • The specific combination of functional groups in N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide may confer unique reactivity and properties, making it distinct from its analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-11-7-9-13(10-8-11)20-12(2)16(19)18-15-6-4-3-5-14(15)17/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFADPCQUWSVPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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